1-Bromo-3,4-difluoro-2-nitrobenzene
Overview
Description
1-Bromo-3,4-difluoro-2-nitrobenzene: is an organic compound with the molecular formula C6H2BrF2NO2 and a molecular weight of 237.99 g/mol . It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. This compound is typically a yellow to brown solid and is used in various chemical synthesis processes .
Mechanism of Action
Mode of Action
The mode of action of 1-Bromo-3,4-difluoro-2-nitrobenzene involves several chemical reactions. It’s known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can subsequently alter its interaction with its targets.
Pharmacokinetics
For instance, its lipophilicity (Log Po/w) is estimated to be around 2.42 , which could impact its absorption and distribution in the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C in a sealed and dry environment , suggesting that temperature and humidity could affect its stability. Furthermore, its solubility in water and organic solvents could influence its action and efficacy in different biological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-difluoro-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3,4-difluoronitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in a solvent like acetic acid at a controlled temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,4-difluoro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 3,4-difluoro-2-aminobenzene.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
1-Bromo-3,4-difluoro-2-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: In the synthesis of polymers and advanced materials with specific properties.
Agricultural Chemistry: As a precursor for the synthesis of agrochemicals.
Comparison with Similar Compounds
- 1-Bromo-3-fluoro-2-nitrobenzene
- 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene
- 2,5-Difluoronitrobenzene
- 1,4-Difluoro-2-nitrobenzene
Comparison: 1-Bromo-3,4-difluoro-2-nitrobenzene is unique due to the presence of both bromine and two fluorine atoms, which provide distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of various organic compounds. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
1-bromo-3,4-difluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDCWSXHLDNEBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646446 | |
Record name | 1-Bromo-3,4-difluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-47-0 | |
Record name | 1-Bromo-3,4-difluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884495-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3,4-difluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2,3-difluoronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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